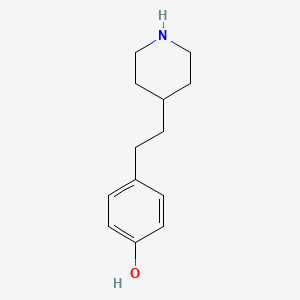

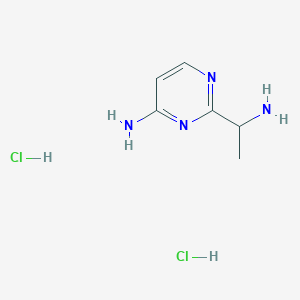

4-(2-Piperidin-4-ylethyl)phenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-(2-Piperidin-4-ylethyl)phenol” is a chemical compound that falls under the category of phenolic compounds . Phenolic compounds are known for their diverse properties and applications in various industries .

Synthesis Analysis

Piperidine derivatives, which include “4-(2-Piperidin-4-ylethyl)phenol”, are important synthetic fragments for designing drugs . They are synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Molecular Structure Analysis

The molecular structure of “4-(2-Piperidin-4-ylethyl)phenol” is based on the piperidine and phenol moieties . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Phenol itself is a benzene ring that is substituted with a hydroxyl group .

Chemical Reactions Analysis

Phenolic compounds, including “4-(2-Piperidin-4-ylethyl)phenol”, can undergo various chemical reactions. For instance, phenolic compounds can react with pyrazoline compounds to form a quinoneimine product, which is electrochemically active . This reaction forms the basis for the indirect electrochemical detection of phenols .

Applications De Recherche Scientifique

Drug Design

Piperidines, which is a part of the “4-(2-Piperidin-4-ylethyl)phenol” structure, are among the most important synthetic fragments for designing drugs . Their derivatives are present in more than twenty classes of pharmaceuticals . Therefore, “4-(2-Piperidin-4-ylethyl)phenol” could potentially be used in the design of new drugs.

Synthesis of Biologically Active Piperidines

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . “4-(2-Piperidin-4-ylethyl)phenol” could potentially be used as a substrate for the synthesis of biologically active piperidines .

Biological Evaluation of Potential Drugs

The latest scientific advances in the discovery and biological evaluation of potential drugs often involve compounds containing a piperidine moiety . “4-(2-Piperidin-4-ylethyl)phenol” could potentially be used in these evaluations .

Hydrogenation of Lignin-Derived Phenol

Hydrogenation of lignin-derived phenol to KA oil (the mixture of cyclohexanone (K) and cyclohexanol (A)) is attractive yet challenging in the sustainable upgrading of biomass derivatives under mild conditions . “4-(2-Piperidin-4-ylethyl)phenol” could potentially be used in this process .

Catalyst for Hydrogenation of Phenol

“4-(2-Piperidin-4-ylethyl)phenol” could potentially be used as a catalyst for the hydrogenation of phenol to KA oils of tunable K/A ratios .

Synthesis of Alkylaminophenol Compounds

A 2-((4-(hydroxymethyl)phenyl)(pyrrolidin-1-yl)methyl)phenol molecule is a biologically important alkylaminophenol compound . “4-(2-Piperidin-4-ylethyl)phenol” could potentially be used in the synthesis of such compounds .

Mécanisme D'action

Target of Action

Phenol, a related compound, is known to be active against a wide range of microorganisms, including some fungi and viruses . Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . They play a significant role in the pharmaceutical industry .

Mode of Action

Phenol is a potent proteolytic agent. Concentrations in the 5% to 7% range dissolve tissue on contact via proteolysis . In high concentrations, when injected next to a nerve, phenol produces a chemical neurolysis which is nonselective across nerve fiber size and most prominent on its outer aspect .

Biochemical Pathways

Phenolic compounds are secondary natural metabolites arising biogenetically from either the shikimate/phenylpropanoid pathway, which directly provides phenylpropanoids, or the “polyketide” acetate/malonate pathway, which can produce simple phenols .

Result of Action

Phenol has been used to disinfect skin and to relieve itching . Piperidine derivatives have been evaluated for potential treatment of HIV .

Action Environment

The action of a compound can be influenced by various environmental factors such as pH, temperature, and the presence of other substances. For example, the degradation product of alkylphenol polyethoxylates, 4-tert-Octylphenol, is detectable in all environmental compartments such as water, air, and soil .

Orientations Futures

Piperidine derivatives, including “4-(2-Piperidin-4-ylethyl)phenol”, have significant potential in the field of drug discovery . Their diverse biological activities make them suitable candidates for the development of new therapeutic agents . Therefore, the future direction in this field involves the development of efficient methods for their synthesis and the exploration of their therapeutic potential .

Propriétés

IUPAC Name |

4-(2-piperidin-4-ylethyl)phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c15-13-5-3-11(4-6-13)1-2-12-7-9-14-10-8-12/h3-6,12,14-15H,1-2,7-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOEAPHOMOYPGTA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CCC2=CC=C(C=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

501359-58-6 |

Source

|

| Record name | 4-[2-(piperidin-4-yl)ethyl]phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

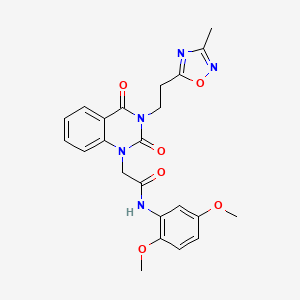

![N-(1,3-benzodioxol-5-yl)-6-[4-(4-fluorophenyl)piperazin-1-yl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2528164.png)

![1-Methyl-1,2,3,4-tetrahydropyrazino[2,3-b]quinoxaline](/img/structure/B2528168.png)

![2-Chloro-N-[1-(1-methyltetrazol-5-yl)piperidin-4-yl]propanamide](/img/structure/B2528180.png)